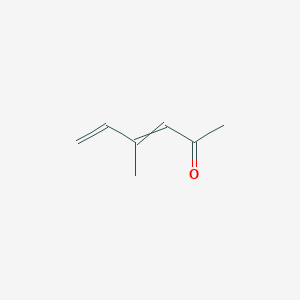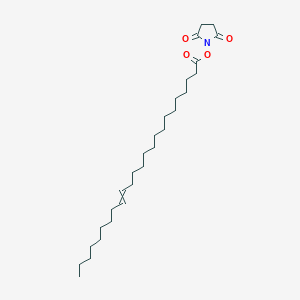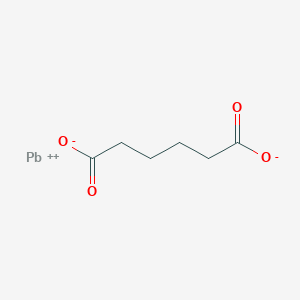![molecular formula C11H9BrN2O B1508034 10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine CAS No. 1282516-56-6](/img/structure/B1508034.png)
10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Descripción general
Descripción
10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine is a chemical compound with the CAS number 1282516-56-6 . It is a derivative of the 1,4-benzoxazepines class of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine are not fully detailed in the available resources. It is known to be a solid at room temperature .Aplicaciones Científicas De Investigación
Kinase Inhibition and Scalable Synthesis
10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine is a compound structurally related to benzoxazepines, which are present in several kinase inhibitors. Kinase inhibitors are crucial in targeting various pathways in cellular signaling and have applications in treating diseases like cancer. A study by Naganathan et al. (2015) details the scalable synthesis of a benzoxazepine-containing kinase inhibitor, emphasizing the importance of such compounds in pharmaceutical production and research (Naganathan et al., 2015).
Novel Synthesis Methods
Ashram and Awwadi (2019) explored novel methods for synthesizing unsaturated benzoxazepines, including those structurally similar to 10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine. Their work provides insights into the chemical synthesis of such compounds, which could have broad applications in creating various derivatives for research and therapeutic purposes (Ashram & Awwadi, 2019).
Potential in Antimicrobial and Anti-Tubercular Activity
Research by Shingalapur, Hosamani, and Keri (2009) indicates that derivatives of benzimidazole, which share a similar structural framework with 10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine, exhibit significant antimicrobial and anti-tubercular activity. These findings highlight the potential application of such compounds in developing new treatments for bacterial and fungal infections (Shingalapur, Hosamani, & Keri, 2009).
Role in Neuroprotection and Receptor Binding
The study by Kamei et al. (2006) on 1,4-benzoxazepine derivatives, which are related to 10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine, reveals their binding affinity to the 5-HT1A receptor and their potential neuroprotective effects. This suggests possible applications of such compounds in neurological disorders and their role in brain health (Kamei et al., 2006).
Safety and Hazards
Direcciones Futuras
The future directions for research on 10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine could involve further exploration of its potential biological activities, as well as detailed studies on its synthesis, chemical reactions, and safety profile. As a derivative of 1,4-benzoxazepines, it may hold promise in the development of new therapeutic agents .
Propiedades
IUPAC Name |
10-bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-1-2-10-9(7-8)11-13-3-4-14(11)5-6-15-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWGGYOQEOZRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C3=NC=CN31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728937 | |
| Record name | 10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1282516-56-6 | |
| Record name | 10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1507956.png)
![3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1507959.png)

![1-Boc-3-[(4-bromobenzylamino)methyl]azetidine](/img/structure/B1507962.png)

![tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1507964.png)
![Diacenaphtho[1,2-a:1',2'-h]pyrene](/img/structure/B1507965.png)

![Tert-butyl 2-[(4-fluoroanilino)methyl]piperidine-1-carboxylate](/img/structure/B1507969.png)
![1-Boc-4-([2-(morpholin-4-yl)ethylamino]methyl)piperidine](/img/structure/B1507970.png)
![1-Boc-3-[(4-bromophenyl-amino)-methyl]-azetidine](/img/structure/B1507971.png)

